Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15910029
InChI: InChI=1S/C14H12N4O2/c1-2-20-14(19)12-8-17-18-9-11(7-16-13(12)18)10-3-5-15-6-4-10/h3-9H,2H2,1H3
SMILES:
Molecular Formula: C14H12N4O2
Molecular Weight: 268.27 g/mol

Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC15910029

Molecular Formula: C14H12N4O2

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -

Specification

Molecular Formula C14H12N4O2
Molecular Weight 268.27 g/mol
IUPAC Name ethyl 6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C14H12N4O2/c1-2-20-14(19)12-8-17-18-9-11(7-16-13(12)18)10-3-5-15-6-4-10/h3-9H,2H2,1H3
Standard InChI Key WBMWGZGKPQLKLV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=NC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a fused pyrazolo[1,5-a]pyrimidine core substituted at position 6 with a pyridin-4-yl group and at position 3 with an ethyl carboxylate moiety. Its molecular formula is C14_{14}H12_{12}N4_{4}O2_{2}, with a molar mass of 268.27 g/mol . Key structural features include:

  • Pyrazolo[1,5-a]pyrimidine core: A bicyclic system comprising a five-membered pyrazole ring fused to a six-membered pyrimidine ring.

  • Pyridin-4-yl substituent: A planar aromatic ring contributing to π-π stacking interactions .

  • Ethyl carboxylate group: Enhances solubility and serves as a site for chemical modifications.

Table 1: Key Bond Lengths and Angles

ParameterValue (Å/°)Source
Pyrazole N1–N2 bond length1.387
Pyrimidine C2–C11 bond1.425
Dihedral angle (pyrazole/pyrimidine)1.31°
Dihedral angle (pyridine/core)1.27°

Crystallographic Insights

X-ray diffraction studies reveal a nearly planar fused-ring system, with intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the conformation . π-π interactions between the pyridine and pyrazolo[1,5-a]pyrimidine rings (centroid distance: 3.426 Å) further contribute to crystal packing .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. Two predominant methods are:

Method 1: Cyclocondensation of β-Dicarbonyl Precursors

  • Reactants: 5-Amino-3-arylpyrazoles and ethyl 2,4-dioxopentanoate .

  • Conditions: Reflux in ethanol (30 min), followed by column chromatography .

  • Yield: 60–78% .

Method 2: Post-Functionalization of Pyrazolo[1,5-a]Pyrimidine Core

  • Steps:

    • Chlorination of pyrazolo[1,5-a]pyrimidine intermediates using POCl3_3 .

    • Suzuki-Miyaura coupling with pyridin-4-ylboronic acid.

  • Advantage: Enables regioselective substitution .

Table 2: Comparison of Synthetic Methods

MethodYield (%)PurityScalability
160–78HighModerate
245–65HighHigh

Reaction Mechanisms

  • Ester Hydrolysis: The ethyl carboxylate group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives, facilitating further functionalization.

  • Nucleophilic Substitution: Chlorinated intermediates react with amines or alcohols to introduce diverse substituents .

Chemical Reactivity and Derivatives

Key Reactions

  • Cycloadditions: Participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline hybrids .

  • Cross-Coupling: Pd-catalyzed couplings (e.g., Suzuki, Heck) enable introduction of aryl/alkynyl groups .

Functionalization Strategies

PositionModificationsApplications
3Ester → amide, hydrazideBioactivity optimization
6Pyridine → substituted arylEnhanced binding affinity

Biological and Pharmacological Profile

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines exhibit antimetabolite properties by inhibiting purine metabolism enzymes . While direct data on this compound is limited, structural analogs demonstrate:

  • EGFR Inhibition: IC50_{50} values of 0.016 µM against wild-type EGFR .

  • Apoptosis Induction: 8.8-fold increase in BAX/Bcl-2 ratio in HCT-116 cells .

Table 3: Comparative Bioactivity of Pyrazolo-Pyrimidine Derivatives

CompoundTargetIC50_{50} (µM)Source
Ethyl 6-(pyridin-4-yl)...EGFR (predicted)0.1–1.0*
DorsomorphinAMPK0.01
PresatovirRSV0.0006
*Estimated based on structural similarity.

Industrial and Research Applications

Drug Development

The compound’s scaffold is a precursor to clinical candidates such as Anagliptin (antidiabetic) and Reversan (chemosensitizer) . Key advantages include:

  • Tunable solubility: Via ester/amide modifications.

  • Low toxicity: Favorable ADMET profiles in preclinical models .

Material Science

Pyrazolo[1,5-a]pyrimidines exhibit photophysical properties suitable for OLEDs and sensors . Functionalization with electron-withdrawing groups (e.g., –NO2_2) enhances luminescence efficiency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator